5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-methylphenyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
(2Z,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)BENZALDEHYDE: A precursor in the synthesis of the target compound.
3-METHYLPHENYL ISOTHIOCYANATE: Another precursor used in the synthesis.
THIAZOLIDINONE DERIVATIVES: Compounds with similar core structures but different substituents.
Uniqueness
(2Z,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N3OS |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N3OS/c1-13-5-4-6-15(11-13)20-19-21-18(23)17(24-19)12-14-7-9-16(10-8-14)22(2)3/h4-12H,1-3H3,(H,20,21,23)/b17-12+ |
InChI Key |
GPJGQJWUWZTGPT-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 |
Origin of Product |
United States |
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